molecular formula C11H10N2O B7575525 N-[(4-cyanophenyl)methyl]prop-2-enamide

N-[(4-cyanophenyl)methyl]prop-2-enamide

Cat. No.: B7575525
M. Wt: 186.21 g/mol
InChI Key: BQRGWZCHRDEFGH-UHFFFAOYSA-N
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Description

N-[(4-Cyanophenyl)methyl]prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 4-cyanobenzyl group. This structure combines the reactive α,β-unsaturated carbonyl system of acrylamides with the electron-withdrawing cyano (-CN) group, which influences its physicochemical and biological properties.

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-11(14)13-8-10-5-3-9(7-12)4-6-10/h2-6H,1,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGWZCHRDEFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Stability: Amino-substituted analogs (e.g., N-[(dimethylamino)methyl]prop-2-enamide) show higher water solubility due to protonatable amine groups . The cyano group reduces polarity, likely decreasing aqueous solubility but increasing lipid membrane permeability.

Tabulated Comparison of Key Compounds

Compound Name Substituents Synthesis Method Key Properties/Bioactivity References
N-[(4-Cyanophenyl)methyl]prop-2-enamide 4-Cyanobenzyl Acylation of 4-cyanobenzylamine High thermal stability, potential kinase inhibition
N-(2-(4-Chlorophenyl)ethyl)prop-2-enamide 4-Chlorophenyl Methacryloyl chloride acylation Polymer precursor, halogen-mediated reactivity
N-[(Morpholin-4-yl)methyl]prop-2-enamide Morpholine Schiff base salt reaction Enhanced solubility, smart polymer component
N-[2-(3,4-Dihydroxyphenyl)ethyl]prop-2-enamide 3,4-Dihydroxyphenyl Natural product isolation Anti-inflammatory (IC₅₀ < 17.21 μM)
Osimertinib Complex aryl/amino substituents Multi-step organic synthesis EGFR inhibitor (FDA-approved)

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